1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Overview
Description
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid is a combination medication primarily used to treat severe diarrhea. Atropine sulfate is an anticholinergic agent, while difenoxin is an antidiarrheal agent. The combination is designed to leverage the antidiarrheal effects of difenoxin while using atropine sulfate to discourage abuse due to its unpleasant side effects at higher doses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of atropine sulfate involves the extraction of atropine from plants like Atropa belladonna, followed by its conversion to the sulfate salt. Difenoxin is synthesized from diphenoxylate, which is a synthetic opioid derivative. The synthesis of diphenoxylate involves the reaction of pethidine with various reagents to produce the desired compound .
Industrial Production Methods
Industrial production of atropine sulfate and difenoxin involves large-scale chemical synthesis and purification processes. High-performance liquid chromatography (HPLC) is often used to ensure the purity and correct dosage of the final product .
Chemical Reactions Analysis
Types of Reactions
Atropine sulfate and difenoxin undergo various chemical reactions, including:
Oxidation: Both compounds can undergo oxidation reactions, although these are not typically used in their synthesis or application.
Reduction: Reduction reactions are less common for these compounds.
Substitution: Substitution reactions are more relevant, particularly in the synthesis of difenoxin from diphenoxylate.
Common Reagents and Conditions
Common reagents used in the synthesis of these compounds include acids, bases, and organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are atropine sulfate and difenoxin hydrochloride, which are then combined to form the final medication .
Scientific Research Applications
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of new antidiarrheal agents.
Biology: Studied for its effects on gastrointestinal motility and its potential interactions with other biological systems.
Medicine: Widely used in clinical settings to manage severe diarrhea, particularly in cases where other treatments have failed
Industry: Employed in the pharmaceutical industry for the production of antidiarrheal medications
Mechanism of Action
The mechanism of action for atropine sulfate mixture with difenoxin involves multiple pathways:
Comparison with Similar Compounds
Similar Compounds
Diphenoxylate: A precursor to difenoxin, also used in combination with atropine for similar therapeutic effects.
Uniqueness
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid is unique due to its combination of an anticholinergic agent and an antidiarrheal opioid. This combination not only provides effective relief from severe diarrhea but also minimizes the risk of abuse through the inclusion of atropine .
Properties
CAS No. |
79568-96-0 |
---|---|
Molecular Formula |
C54H58N3O10S- |
Molecular Weight |
1101.4 g/mol |
IUPAC Name |
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/C28H28N2O2.2C17H23NO3.H2O4S/c29-22-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)18-21-30-19-16-27(17-20-30,26(31)32)23-10-4-1-5-11-23;2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h1-15H,16-21H2,(H,31,32);2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t;2*13-,14+,15?,16?; |
InChI Key |
WYWHWJYZCHWMPC-UHFFFAOYSA-M |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Atropine sulfate mixture with difenoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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